6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile
Description
Contextualization within Nitrogen-Containing Heterocyclic Chemistry
Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry. wisdomlib.org These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are abundant in nature, forming the basis for essential biomolecules like nucleic acids, vitamins, and hormones. ijcaonline.orgencyclopedia.pub Their structural diversity and the presence of the nitrogen heteroatom bestow unique physical and chemical properties, making them indispensable in various scientific fields. encyclopedia.pub
In the realm of pharmaceuticals, nitrogen heterocycles are exceptionally prominent. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of small-molecule drugs feature a nitrogen-containing heterocyclic scaffold. msesupplies.com This prevalence is due to their ability to engage in various intermolecular interactions, such as hydrogen bonding, and to mimic the structures of natural metabolites, which is pivotal for drug design. encyclopedia.pub The versatility of these compounds also extends to industrial applications, where they are used as agrochemicals, dyes, corrosion inhibitors, and polymers. msesupplies.com
Significance of Dihydro-Pyrindine Systems in Organic Synthesis
Within the vast family of nitrogen heterocycles, pyridine (B92270) and its derivatives are among the most extensively studied scaffolds in drug design. nih.govnih.govnih.gov The partially saturated versions, dihydropyridines, are particularly significant. The famous Hantzsch dihydropyridine (B1217469) synthesis, discovered in 1881, is a classic multi-component reaction that provides access to these structures, which have well-documented clinical applications. nih.goveurekaselect.com
Dihydropyridine-containing drugs often function as calcium-channel blockers and are widely used for treating hypertension and other heart-related conditions. nih.gov The dihydro-pyrindine core, a bicyclic system fusing a pyridine ring with another ring, serves as a versatile building block in organic synthesis. This scaffold allows for the creation of complex molecular architectures with specific three-dimensional arrangements, which is crucial for achieving desired biological activities. The development of efficient synthetic methods, including one-pot multi-component reactions, has made these scaffolds readily accessible for creating libraries of compounds for drug discovery and material science. nih.govorganic-chemistry.orgresearchgate.net
Overview of the Chemical Research Landscape for 6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile
The specific compound, this compound, integrates several key functional groups onto the dihydro-pyrindine scaffold: an amino group (-NH2) and a carbonitrile group (-CN). nih.gov This combination makes it a highly reactive and useful intermediate in organic synthesis. The 2-amino-3-cyanopyridine (B104079) moiety is a known pharmacophore and a valuable precursor for the synthesis of various fused heterocyclic systems. researchgate.netsemanticscholar.org
Research on related structures indicates that the amino group can act as a nucleophile, while the nitrile group can participate in cyclization reactions or be hydrolyzed to a carboxylic acid or amide. researchgate.net These reactive sites allow for extensive chemical modifications, enabling the synthesis of diverse derivatives. Compounds with the aminocyanopyridine scaffold have been investigated for a range of biological activities. semanticscholar.orgnih.gov The research landscape for this compound and its analogs is primarily focused on its utility as a building block for more complex molecules with potential applications in medicinal chemistry and materials science. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-4-8-7-3-1-2-6(7)5-12-9(8)11/h5H,1-3H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFHCOSNNVXURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(C(=C2C1)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88745-30-6 | |
| Record name | 5H-2-Pyrindine-4-carbonitrile, 6,7-dihydro-3-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088745306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Reactivity and Chemical Transformations of 6,7 Dihydro 3 Amino 5h 2 Pyrindine 4 Carbonitrile
Transformations Involving the Amino Functionality
The 3-amino group, being an electron-donating substituent on the pyridine (B92270) ring, behaves as a typical aromatic amine and a potent nucleophile. Its reactivity is central to various derivatization and heterocyclization reactions.
The nucleophilic nature of the exocyclic amino group allows it to readily participate in reactions with various electrophiles.
Acylation: The amino group can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivatives.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction can proceed to form mono- and di-alkylated products depending on the reaction conditions and stoichiometry of the reagents. While direct N-alkylation of the target compound is a standard transformation for aromatic amines, related heterocyclic systems have shown reactivity towards alkylating agents. For instance, O-alkylation of 3-oxo derivatives of cyclopenta[c]pyridines with ethyl chloroacetate has been reported, highlighting the susceptibility of such scaffolds to alkylating reagents. researchgate.net
Arylation: N-arylation can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, providing access to N-aryl derivatives.
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)acetamide |
| Alkylation | Methyl Iodide (CH₃I) | N-methyl-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-amine |
| Arylation | Phenylboronic Acid / Pd catalyst | N-phenyl-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-amine |
The juxtaposition of the amino and nitrile functionalities makes 6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile an excellent precursor for the synthesis of fused heterocyclic systems. The amino group often acts as the initial nucleophile, triggering a cascade of reactions.
Research on analogous 2-amino-3-cyanopyridine (B104079) derivatives has shown that they can undergo condensation with reagents like carbon disulfide, thiourea, urea, and formamide to construct fused pyrido[2,3-d]pyrimidine systems. nih.gov These reactions typically involve the initial reaction at the amino group followed by intramolecular cyclization involving the nitrile group.
Similarly, the condensation of 3-amino-1H-pyrazole-4-carbonitriles with bidentate electrophiles is a known method for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netmdpi.com This demonstrates a common reactivity pattern for aminonitrile compounds. Furthermore, Mannich-type reactions involving 2-amino-4,5-dihydrothiophene-3-carbonitriles, formaldehyde, and primary amines have been used to construct new thieno[2,3-d]pyrimidine core systems, showcasing the utility of the amino group in multicomponent heterocyclization reactions. nih.govacs.org
| Reagent | Resulting Fused Ring System | Reference Reaction Type |
|---|---|---|
| Formamide | Pyrido[2,3-d]pyrimidine | Condensation with aminocyanopyridine nih.gov |
| Thiourea | 2-Thioxo-pyrido[2,3-d]pyrimidine | Condensation with aminocyanopyridine nih.gov |
| β-Diketone | Pyrido[2,3-d]pyrimidine | Condensation with aminopyrazole carbonitrile researchgate.netmdpi.com |
| Formaldehyde / Primary Amine | Tetrahydropyrido[2,3-d]pyrimidine | Mannich-type cyclization nih.govacs.org |
The primary amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides, hydroxyl, and cyano groups.
Moreover, the diazonium salts of related aminopyridines can undergo intramolecular cyclization reactions. For example, diazonium salts generated from certain 4-aminopyridines have been shown to cyclize, affording fused pyrazolo[4,3-c]pyridines. researchgate.net This suggests that the diazonium salt of this compound could potentially serve as an intermediate for further annulation reactions.
Reactions at the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic. This allows the nitrile to undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic additions. openstax.org
The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions. chemistrysteps.com
Acid-Catalyzed Hydrolysis: This process begins with the protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water. The resulting imidic acid intermediate tautomerizes to the more stable amide. libretexts.org Further heating in the presence of acid and water hydrolyzes the amide to the corresponding carboxylic acid.
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. openstax.org The intermediate imine anion is protonated by water to form an imidic acid, which then tautomerizes to the amide. libretexts.org Saponification of the amide under basic conditions yields a carboxylate salt, which upon acidification gives the carboxylic acid. A specific example of this is the hydrolysis of 4-amino-3,5,6-trichloropyridine-2-carbonitrile to its corresponding carboxylic acid. google.com
| Reaction Conditions | Intermediate Product | Final Product |
|---|---|---|
| H₃O⁺, Δ (mild) | 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide | - |
| H₃O⁺, Δ (strong) | 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide | 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid |
| ⁻OH, H₂O, Δ then H₃O⁺ | 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide | 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid |
The nitrile group is susceptible to reduction and can react with strong nucleophiles like organometallic reagents.
Reduction: The nitrile group can be completely reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org The reaction proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org Other reagents, such as diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride, are also effective for the reduction of a wide variety of nitriles to primary amines. organic-chemistry.orgnih.gov Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can achieve a partial reduction to an imine, which upon acidic workup hydrolyzes to an aldehyde. libretexts.org
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the electrophilic carbon of the nitrile. This addition forms an intermediate imine anion. libretexts.org This intermediate is stable to further nucleophilic attack. Upon aqueous workup, the imine is hydrolyzed to a ketone. This reaction provides a valuable route for carbon-carbon bond formation at the 4-position of the pyridine ring.
| Reaction Type | Reagent | Product |
|---|---|---|
| Reduction (complete) | Lithium Aluminum Hydride (LiAlH₄) | (3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine |
| Reduction (partial) | Diisobutylaluminum Hydride (DIBAL-H) then H₃O⁺ | 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde |
| Nucleophilic Addition | Methylmagnesium Bromide (CH₃MgBr) then H₃O⁺ | 1-(3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)ethan-1-one |
Cycloaddition Reactions Involving the Nitrile
While direct [3+2] cycloaddition reactions involving the nitrile group of this compound itself are not extensively detailed in the provided search results, the reactivity of nitrile groups in similar heterocyclic systems provides a strong indication of their potential. Nitrile imines, which are highly reactive 1,3-dipoles, are widely used in [3+2]-cycloaddition reactions to construct pyrazoline and pyrazole rings. nih.govnih.gov Typically, the cycloaddition of nitrile imines to dipolarophiles containing both C=C and C=S bonds shows a preference for the C=S bond. nih.gov However, the chemoselectivity can be influenced by the electronic properties of the substituents on the nitrile imine. nih.gov
In the context of related aminonitrile compounds, the nitrile group can participate in cyclization reactions to form fused ring systems. For example, the reaction of 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines leads to the formation of 3-amino-1H-pyrazole-4-carbonitrile derivatives, where the nitrile group remains intact for further transformations. mdpi.com These pyrazole-4-carbonitriles can then undergo regioselective condensation with dielectrophiles to yield pyrazolo[1,5-a]pyrimidines. mdpi.com This suggests that the nitrile group in this compound could be a key participant in sequential reactions leading to complex fused heterocycles.
Furthermore, the general reactivity of thiocarbonyl compounds as versatile intermediates in the synthesis of polycyclic compounds through cycloaddition reactions is well-established. nih.gov While not directly involving a nitrile, these reactions highlight the utility of cycloadditions in building complex heterocyclic frameworks. For instance, hetero Diels-Alder reactions have been used to construct dihydrothiopyran derivatives. nih.gov
| Reactant | Reagent | Product Type | Potential Application |
| Nitrile-containing heterocycle | Nitrile imine | Spiro-pyrazoline-imidazolidine-2,4-diones | Synthesis of biologically active compounds nih.gov |
| 3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitriles | Hydrazine (B178648) | 3-Amino-1H-pyrazole-4-carbonitriles | Precursors for fused pyrimidines mdpi.com |
| C-sulfonyldithioformates | 1,3-dienes | Dihydrothiopyran derivatives | Construction of sulfur-containing heterocycles nih.gov |
Electrophilic and Nucleophilic Substitutions on the Pyrindine Core
The pyrindine core of this compound possesses distinct electronic characteristics that govern its susceptibility to electrophilic and nucleophilic attack. The pyridine ring is generally considered electron-deficient, making it less reactive towards electrophilic substitution than benzene. uoanbar.edu.iqlibretexts.org The nitrogen atom's electron-withdrawing nature deactivates the ring, and in acidic media, protonation of the nitrogen further deactivates it. uoanbar.edu.iq When electrophilic substitution does occur on a pyridine ring, it typically favors the 3-position. libretexts.orgquora.com This is because the intermediate carbocation formed by attack at the 3-position is more stable than those formed by attack at the 2- or 4-positions, where a positive charge would be placed on the electronegative nitrogen atom. libretexts.orgquora.com
Specific examples of substitutions on the 3-aminopyridine core illustrate these principles. The reaction of 3-halo-4-aminopyridines with acyl chlorides results in a rearrangement via intramolecular nucleophilic aromatic substitution. nih.gov In another instance, selective vicarious nucleophilic amination of 3-nitropyridines has been achieved at the 6-position. rsc.org Furthermore, a method for the C4-selective amination of pyridines via nucleophilic substitution of hydrogen has been developed, proceeding through a 4-pyridyl pyridinium (B92312) salt intermediate. nih.gov Halopyridines, in particular, are reactive towards nucleophilic aromatic substitution, often with amines, to introduce new substituents on the pyridine ring. youtube.com
| Reaction Type | Position(s) of Attack | Influencing Factors | Example |
| Electrophilic Substitution | 3-position | Electron-withdrawing nature of nitrogen, stability of intermediate carbocation | Nitration of pyridine under harsh conditions uoanbar.edu.iqlibretexts.org |
| Nucleophilic Substitution | 2- and 4-positions | Electron-deficient nature of the ring | Amination of halopyridines youtube.com |
| Nucleophilic Substitution | 4-position | Formation of pyridinium salt intermediate | C4-selective amination of pyridines nih.gov |
| Nucleophilic Substitution | 6-position | Presence of a nitro group | Vicarious nucleophilic amination of 3-nitropyridines rsc.org |
Ring-Modification and Ring-Annulation Reactions
The structure of this compound is a versatile platform for the construction of more complex fused heterocyclic systems through ring-modification and ring-annulation reactions. These reactions often utilize the inherent reactivity of the amino and nitrile groups in concert with the pyrindine core.
The synthesis of fused heterocycles is a significant area of organic chemistry due to the prevalence of these motifs in biologically active molecules. researchgate.netias.ac.in The aminonitrile functionality in the title compound is a key player in many cyclization strategies. For instance, aminopyrazoles, which share the aminonitrile feature, are valuable building blocks for synthesizing pyrazole-fused heterocycles through multicomponent reactions. researchgate.net
A common strategy involves the reaction of the aminonitrile with a suitable precursor to build a new ring onto the existing pyrindine framework. For example, the synthesis of pyrimido[4,5-b]quinolines can be achieved starting from 2-amino-quinoline-3-carbonitrile derivatives. nih.gov Heating such a compound with formamide can lead to the formation of a fused pyrimidine (B1678525) ring. nih.gov Similarly, the reaction of 2-amino-4H-1,3-thiazin-4-one derivatives with isocyanides and dialkyl acetylenedicarboxylates in a one-pot, three-component reaction yields dihydropyrimido-thiazine-dicarboxylates. mdpi.com
The reaction of 6-amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano[4,3-c]pyrazole-7-carbonitrile with various reagents such as acetic anhydride, triethyl orthoformate, and carbon disulfide demonstrates the versatility of the aminonitrile group in forming a variety of fused pyrazole derivatives. researchgate.net Furthermore, the synthesis of fused furo- or thieno[2,3-b]pyridine derivatives can be accomplished via a Smiles rearrangement followed by cyclization of 4-[o-cyanoarylthio(or oxy)]butyronitriles. elsevierpure.com
| Starting Material | Reagents | Fused System Formed |
| 2-Amino-quinoline-3-carbonitrile derivative | Formamide | Pyrimido[4,5-b]quinoline nih.gov |
| 2-Amino-4H-1,3-thiazin-4-one derivative | Isocyanide, Dialkyl acetylenedicarboxylate | Dihydropyrimido-thiazine mdpi.com |
| 6-Amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano[4,3-c]pyrazole-7-carbonitrile | Carbon disulfide/Methyl iodide | Pyrazolo[3',4':4,5]thiopyrano[2,3-d]pyrimidine researchgate.net |
| 4-[o-cyanoarylthio(or oxy)]butyronitriles | Base | Thieno[2,3-b]pyridine or Furo[2,3-b]pyridine elsevierpure.com |
| 3-Amino-4-methylpyridines | Trifluoroacetic anhydride | 6-Azaindoles rsc.org |
The dihydro positions (C5 and C7) of the 6,7-dihydro-5H-2-pyrindine core introduce a degree of conformational flexibility and provide sites for further functionalization, although specific examples for this exact compound are not detailed in the provided search results. However, general principles of functionalizing similar saturated or partially saturated heterocyclic rings can be considered.
Reactions that target these positions could involve oxidation to introduce unsaturation and aromatize the ring system, or reduction to create a fully saturated piperidine ring. The presence of adjacent activating or directing groups could also facilitate substitution reactions at these positions. For instance, if a carbonyl group were present at C5, it would activate the C6 position for various reactions.
While direct functionalization of the dihydro positions of the title compound is not explicitly described, the synthesis of related fused systems often involves reactions at analogous positions. For example, in the synthesis of hexahydrothieno[2,3-d]pyrimidines, a Mannich-type reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles with formaldehyde and a primary amine leads to the formation of a new fused ring, involving the positions adjacent to the amino group. nih.gov
Chemo- and Regioselective Derivatization Strategies
The presence of multiple reactive sites in this compound necessitates chemo- and regioselective derivatization strategies to achieve desired products. The amino group, the nitrile group, and the pyrindine ring itself can all potentially react with a given reagent.
Multicomponent reactions (MCRs) are a powerful tool for achieving chemo- and regioselectivity in the synthesis of complex molecules from simple starting materials in a single step. researchgate.net The use of MCRs in the synthesis of pyrazole-fused heterocycles from aminopyrazoles highlights the potential for selective reactions. researchgate.net The outcome of these reactions can often be controlled by carefully choosing the reaction conditions, such as the solvent, temperature, and catalyst. For example, in the synthesis of fused pyrazolopyridines, varying the acid-base properties of the reaction medium can switch the reaction pathway to selectively produce different positional isomers. frontiersin.org
In electrophilic substitutions of aminopyridines, the regioselectivity can be directed by protecting the amino group. For instance, the pivaloylamino group can direct lithiation to the ortho position, allowing for subsequent electrophilic substitution at that site. scispace.com This strategy allows for the selective functionalization of the pyridine ring at a position that might not be favored in the unsubstituted aminopyridine.
The synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitrile derivatives and unsymmetrical dielectrophiles demonstrates regioselective condensation, where the outcome is determined by the relative reactivity of the electrophilic centers in the dielectrophile. mdpi.com
| Strategy | Key Feature | Outcome | Example |
| Multicomponent Reactions | One-pot synthesis with multiple starting materials | High atom economy and molecular diversity | Synthesis of pyrazole-fused heterocycles researchgate.net |
| Control of Reaction Conditions | Variation of acid-base properties | Selective formation of positional isomers | Synthesis of fused pyrazolopyridines frontiersin.org |
| Use of Protecting Groups | Directing group for metallation | Regioselective electrophilic substitution | Ortho-lithiation of (pivaloylamino)pyridines scispace.com |
| Regioselective Condensation | Reaction with unsymmetrical dielectrophiles | Formation of a specific regioisomer | Synthesis of pyrazolo[1,5-a]pyrimidines mdpi.com |
Advanced Spectroscopic and Spectrometric Elucidation of 6,7 Dihydro 3 Amino 5h 2 Pyrindine 4 Carbonitrile and Its Reaction Products
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis of Synthesized Compounds
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds. Its primary strength lies in its ability to determine the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the confident determination of the elemental composition and, consequently, the molecular formula of the analyte.
Table 1: Illustrative HRMS Data for a Structurally Related Aminonitrile Heterocycle
| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Proposed Formula |
| [M+H]⁺ | 179.0975 | 179.0971 | -2.2 | C₉H₁₁N₄⁺ |
| [M-NH₂]⁺ | 162.0713 | 162.0709 | -2.5 | C₉H₈N₃⁺ |
| [M-CN]⁺ | 152.1022 | 152.1018 | -2.6 | C₈H₁₂N₃⁺ |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an HRMS experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the mapping of the carbon and proton framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile, distinct signals would be expected for the amino protons, and the aliphatic protons of the dihydropyridine (B1217469) ring. The chemical shifts of the aliphatic protons would be influenced by their proximity to the nitrogen atom and the aromatic part of the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts provide information about the hybridization and electronic environment of each carbon. For the title compound, characteristic chemical shifts would be observed for the sp² hybridized carbons of the pyridine (B92270) ring and the nitrile group, as well as the sp³ hybridized carbons of the saturated portion of the dihydro-pyrindine ring. The nitrile carbon, for instance, typically appears in the downfield region of the spectrum (around 115-125 ppm). oregonstate.edu
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms within the molecule, such as the amino group and the pyridine ring nitrogen. The chemical shifts are sensitive to the hybridization and bonding environment of the nitrogen atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-NH₂ | 5.0-6.0 (broad singlet) | - |
| C4-CN | - | ~118 |
| C5-H₂ | ~2.8-3.2 (multiplet) | ~30-40 |
| C6-H₂ | ~2.0-2.5 (multiplet) | ~20-30 |
| C7-H₂ | ~2.5-3.0 (multiplet) | ~30-40 |
| C8-H | ~7.0-7.5 (doublet) | ~120-130 |
| C9-H | ~7.5-8.0 (doublet) | ~140-150 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on C5, C6, and C7, confirming their connectivity in the saturated ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly powerful for identifying quaternary carbons (like the nitrile carbon and the carbon bearing the amino group) and for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, even if they are not directly bonded. This is instrumental in determining the stereochemistry and conformation of the molecule.
X-Ray Crystallography for Solid-State Structure Determination of Key Intermediates and Products
X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and torsional angles. For a compound like this compound, a crystal structure would confirm the planarity of the pyridine portion of the ring system and the conformation of the dihydropyridine ring. researchgate.net In related dihydropyrano[2,3-c]pyrazole structures, the dihydropyran ring often adopts a boat or sofa conformation. researchgate.netnih.gov X-ray crystallography also reveals intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state packing and properties of the material. For instance, the amino group of the title compound would be expected to participate in hydrogen bonding with the nitrile group or the pyridine nitrogen of neighboring molecules. researchgate.net
Table 3: Representative Crystallographic Data for a Related Dihydropyrano[2,3-c]pyrazole Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.4788 |
| b (Å) | 8.8433 |
| c (Å) | 10.7377 |
| α (°) | 103.456 |
| β (°) | 99.207 |
| γ (°) | 92.451 |
| Volume (ų) | 588.55 |
Source: Adapted from crystallographic data for 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Synthetic Contexts
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the region of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (1400-1600 cm⁻¹), and C-H stretching of the aliphatic and aromatic portions of the molecule (2800-3100 cm⁻¹). mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile C≡N stretch often gives a strong and sharp signal in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra. cdnsciencepub.com
Table 4: Characteristic IR and Raman Vibrational Frequencies for Key Functional Groups
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch (Amino) | 3300-3500 (medium) | 3300-3500 (weak) |
| C-H Stretch (Aromatic) | 3000-3100 (weak) | 3000-3100 (strong) |
| C-H Stretch (Aliphatic) | 2850-2960 (medium) | 2850-2960 (strong) |
| C≡N Stretch (Nitrile) | 2220-2260 (sharp, medium) | 2220-2260 (strong) |
| C=C/C=N Stretch (Ring) | 1400-1600 (strong) | 1400-1600 (strong) |
Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and environment.
Theoretical and Computational Investigations of 6,7 Dihydro 3 Amino 5h 2 Pyrindine 4 Carbonitrile Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemical research, offering profound insights into the electronic behavior of molecules. These methods are routinely applied to heterocyclic systems to predict their stability, reactivity, and various molecular properties.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the ground state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.govtandfonline.comnih.gov For 6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization to find the most stable molecular structure. nih.gov
Such calculations would yield key electronic properties that govern the molecule's reactivity. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would reveal the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.govtandfonline.com
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These descriptors are invaluable for comparing the reactivity of this compound with other related compounds.
Representative Data Table: Calculated Global Reactivity Descriptors
This table presents hypothetical DFT-calculated values for this compound, based on typical results for similar heterocyclic compounds.
| Parameter | Formula | Hypothetical Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -5.87 | Indicates electron-donating ability |
| LUMO Energy (ELUMO) | - | -1.25 | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.62 | Relates to chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | 5.87 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.25 | Energy released when an electron is added |
| Global Hardness (η) | (I - A) / 2 | 2.31 | Resistance to change in electron configuration |
| Global Softness (S) | 1 / (2η) | 0.216 | Inverse of hardness, indicates reactivity |
| Electronegativity (χ) | (I + A) / 2 | 3.56 | Power to attract electrons |
| Chemical Potential (μ) | -(I + A) / 2 | -3.56 | Escaping tendency of electrons |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.75 | Propensity to accept electrons |
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain molecular properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be used to obtain benchmark geometries and energies for this compound. These high-accuracy calculations are particularly useful for validating results from more computationally efficient methods like DFT and for studying systems where electron correlation effects are especially important.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The static picture provided by quantum chemical calculations is complemented by Molecular Dynamics (MD) simulations, which explore the conformational landscape and dynamics of a molecule over time. nih.govtandfonline.com For a flexible molecule like this compound, which contains a non-aromatic dihydropyrindine ring, MD simulations can reveal the preferred conformations of the ring (e.g., boat, chair, or twist-boat) and the orientation of its substituents.
By simulating the molecule in a solvent box (e.g., water), MD can elucidate how intermolecular interactions, such as hydrogen bonds between the amino group and solvent molecules, influence its structure and stability. mdpi.com These simulations provide a dynamic understanding of the molecule's behavior in a realistic environment, which is crucial for predicting its properties in solution and its ability to interact with biological targets.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) for Validation of Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. tandfonline.com DFT calculations can reliably predict infrared (IR) vibrational frequencies. mdpi.com By calculating the harmonic vibrational frequencies of the optimized geometry of this compound, a theoretical IR spectrum can be generated. This computed spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups, such as the C≡N stretch of the nitrile group and the N-H stretches of the amino group.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a valuable comparison point for experimentally obtained NMR spectra, helping to confirm the proposed molecular structure.
Representative Data Table: Predicted vs. Experimental Spectroscopic Data
This table shows a hypothetical comparison of calculated and experimental spectroscopic data for this compound, illustrating how computational results are used for validation.
| Spectroscopic Data | Functional Group/Atom | Calculated Value | Hypothetical Experimental Value |
| IR Frequency (cm-1) | C≡N stretch | 2225 | 2218 |
| NH2 symmetric stretch | 3350 | 3345 | |
| NH2 asymmetric stretch | 3450 | 3442 | |
| ¹H NMR Chemical Shift (ppm) | Aromatic CH | 7.2-7.8 | 7.1-7.7 |
| Aliphatic CH2 | 2.5-3.5 | 2.6-3.6 | |
| NH2 | 5.5 | 5.4 | |
| ¹³C NMR Chemical Shift (ppm) | C≡N | 118 | 117 |
| Aromatic C-NH2 | 158 | 157 | |
| Aliphatic CH2 | 25-35 | 26-36 |
Elucidation of Reaction Mechanisms and Transition States using Computational Methods
Computational methods are indispensable for investigating the mechanisms of chemical reactions. acs.orgrsc.orgrsc.org For the synthesis of this compound, DFT can be used to map out the entire reaction pathway. This involves locating the structures of reactants, intermediates, transition states, and products on the potential energy surface.
By calculating the energies of the transition states, the activation energy for each step can be determined, allowing for the identification of the rate-determining step of the reaction. rsc.org This detailed mechanistic insight is crucial for optimizing reaction conditions (e.g., temperature, catalyst) to improve product yield and selectivity. For instance, in the synthesis of related pyridine (B92270) derivatives, DFT calculations have been used to confirm tandem reaction mechanisms. rsc.org
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. In the context of this compound and its analogues, a QSRR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) for a series of related compounds. researchgate.netnih.gov
These descriptors, often derived from DFT calculations, would then be correlated with experimentally measured reactivity data (e.g., reaction rates) using statistical methods like multiple linear regression. The resulting QSRR model can be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired reactivity profiles. Such studies on related heterocyclic systems have shown that parameters like HOMO energy and dipole moment can be crucial for predicting biological activity, which is a form of reactivity. researchgate.net
Role of 6,7 Dihydro 3 Amino 5h 2 Pyrindine 4 Carbonitrile As a Versatile Synthetic Building Block
Precursor to Structurally Diverse Fused Heterocyclic Ring Systems.ias.ac.inresearchgate.netresearchgate.netresearchgate.net
The strategic placement of reactive functional groups on the 6,7-dihydro-5H-2-pyrindine-4-carbonitrile core allows for its elaboration into a variety of fused heterocyclic ring systems. The enamine-like reactivity of the amino group, coupled with the electrophilic nature of the nitrile carbon, provides a powerful tool for annulation reactions, leading to the formation of new rings fused to the initial pyrindine scaffold.
The synthesis of pyrido-fused heterocycles is a significant area of research due to the prevalence of these motifs in biologically active compounds and functional materials. ias.ac.in 6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile can serve as a key starting material for the construction of various pyrido-fused systems, such as pyrido[2,3-d]pyrimidines. mdpi.com The general strategy involves the reaction of the amino and nitrile functionalities with appropriate bifunctional reagents to build the new heterocyclic ring. For instance, condensation with reagents like guanidine (B92328) can lead to the formation of a pyrimidine (B1678525) ring fused to the pyridine (B92270) core. mdpi.com
| Starting Material | Reagent | Fused Heterocycle |
| 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles | Guanidine | 4-amino-pyrido[2,3-d]pyrimidines mdpi.com |
| 6-amino-2,4-dioxotetrahydropyrimidine | Arylidene substituted Meldrum's acid | Substituted pyrido[2,3-d]pyrimidines researchgate.net |
Spiro compounds, characterized by two rings sharing a single atom, are of great interest in medicinal chemistry due to their three-dimensional nature. The pyrindine scaffold can be elaborated to construct such complex spirocyclic systems. For example, derivatives of this scaffold can be envisioned to participate in reactions with cyclic ketones or other bifunctional molecules to generate spiro centers. The reactivity of the amino and cyano groups allows for the formation of a new ring that is spiro-fused to the original pyrindine system or a modified version of it. A notable example from the literature, although not starting directly from the title compound, is the synthesis of 2′-amino-2,5′-dioxo-5′,6′-dihydrospiro(indoline-3,4′-pyrano[3,2-c]quinoline)-3′-carbonitriles from the reaction of quinoline-2,4-diones with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile. researchgate.net This demonstrates the principle of using aminonitrile-containing precursors for the construction of complex spiroheterocycles.
| Reactant 1 | Reactant 2 | Spiro Compound |
| Quinoline-2,4-diones | 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile | 2′-amino-2,5′-dioxo-5′,6′-dihydrospiro(indoline-3,4′-pyrano[3,2-c]quinoline)-3′-carbonitriles researchgate.net |
| Isatins and sarcosine | (E)-steroidal arylidenes | Spiro cycloadducts nih.gov |
Intermediate in the Synthesis of Advanced Organic Materials Precursors (e.g., optoelectronic components, without material properties).researchgate.net
The electronic properties of pyridine-based compounds make them attractive components for organic materials. The this compound scaffold can be chemically modified to produce precursors for advanced organic materials. For instance, the core structure is related to pyridine-3,5-dicarbonitrile, a known acceptor unit in thermally activated delayed fluorescence (TADF) emitters used in organic light-emitting diodes (OLEDs). By strategically functionalizing the pyrindine ring system, it is possible to synthesize novel donor-acceptor molecules. The amino group can be transformed into various donor moieties, while the dicarbonitrile-like feature of the pyridine ring serves as an acceptor. These precursors can then be further elaborated to create materials with specific optoelectronic properties.
Utility in the Construction of Ligands for Catalysis (focus on ligand synthesis, not catalytic performance).researchgate.net
The development of new ligands is crucial for advancing the field of catalysis. The pyridine-containing framework of this compound, along with its functional groups, makes it a suitable platform for the synthesis of novel ligands. The nitrogen atom of the pyridine ring and the exocyclic amino group can act as coordination sites for metal ions. These functionalities can be further modified to create multidentate ligands with specific steric and electronic properties. For example, the amino group can be acylated or alkylated to introduce other coordinating groups, leading to the formation of pincer-type or other polydentate ligand architectures.
Scaffold for Combinatorial Library Generation in Synthetic Research
Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties. The this compound scaffold is well-suited for the generation of combinatorial libraries due to the presence of multiple points for diversification. The amino group can be readily acylated, alkylated, or used in the formation of ureas and thioureas with a wide variety of building blocks. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for diversification. Additionally, the methylene (B1212753) groups in the five-membered ring can potentially be functionalized. This multi-point diversification allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for various applications.
Emerging Research Avenues and Future Perspectives for 6,7 Dihydro 3 Amino 5h 2 Pyrindine 4 Carbonitrile Research
Exploration of Novel Catalytic Transformations
The core structure of 6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile offers multiple sites for functionalization, making it an ideal candidate for the application of modern catalytic methods. Future research will likely focus on leveraging transition-metal catalysis to forge new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant area for exploration. nobelprize.orglibretexts.org Techniques such as Suzuki, Heck, and Buchwald-Hartwig couplings could be employed to introduce a diverse array of substituents onto the pyrindine scaffold. For instance, derivatization of the aromatic pyridine (B92270) ring or the cyclopentane (B165970) moiety, assuming appropriate pre-functionalization (e.g., halogenation), could yield a library of novel analogues with tailored electronic and steric properties.
Furthermore, the direct C-H activation of the pyridine ring is a rapidly advancing field that offers a more atom-economical approach to functionalization by avoiding the need for pre-installed leaving groups. eurekaselect.comresearchgate.net Strategies involving transition metals like rhodium, iridium, and palladium could enable the selective introduction of alkyl, aryl, or other functional groups at specific positions on the pyridine ring, a process that is often challenging using traditional methods. nih.gov The development of catalytic systems that can selectively target the C-H bonds of the dihydropyrindine core would be a significant step forward.
The application of photocatalysis also presents an exciting frontier. rsc.org Visible-light-mediated reactions, often proceeding under mild conditions, could be used to initiate novel transformations, such as radical-based functionalizations of the aminocarbonitrile moiety. chemrxiv.org
Table 1: Potential Catalytic Transformations for this compound
| Catalytic Method | Potential Application | Expected Outcome |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Arylation or alkylation of a halogenated dihydropyrindine precursor. | Introduction of diverse substituents for structure-activity relationship studies. |
| C-H Activation | Direct functionalization of the pyridine or cyclopentane ring. | More efficient and atom-economical synthesis of derivatives. eurekaselect.com |
Investigation of Unexplored Reactivity Patterns and Unconventional Bond Formations
Beyond established catalytic methods, the inherent reactivity of the this compound scaffold can be harnessed to explore unconventional bond formations and molecular rearrangements. The dihydropyridine (B1217469) moiety, for example, is known to participate in various cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner. nih.govacs.orgresearchgate.net Investigating the behavior of this specific dihydropyrindine in [4+2] or [2+2] cycloadditions could lead to the synthesis of complex polycyclic structures that would be difficult to access through other means. nih.gov
The potential for intramolecular rearrangements also warrants investigation. Base-catalyzed rearrangements of related pyridinium (B92312) salts have been shown to yield novel tricyclic ring systems, suggesting that under specific conditions, the dihydropyrindine core could be induced to undergo skeletal reorganization. acs.org Such transformations, often leading to unexpected and structurally diverse products, are valuable for expanding the chemical space around the parent molecule.
Furthermore, the unique electronic nature of the aminocarbonitrile functionality could be exploited in novel cyclization or condensation reactions to build upon the existing heterocyclic framework.
Integration into Mechanochemical or Electrochemical Synthesis Protocols
In line with the principles of green chemistry, future synthetic strategies for this compound and its derivatives are likely to incorporate mechanochemical and electrochemical methods. These techniques often offer advantages in terms of reduced solvent waste, lower energy consumption, and sometimes, unique reactivity compared to traditional solution-phase synthesis.
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including dihydropyridines and imidazopyridines. rsc.orgscielo.brresearchgate.netnih.gov The application of ball milling or grinding techniques to the synthesis of the dihydropyrindine core could lead to solvent-free or low-solvent processes, enhancing the environmental sustainability of the synthesis.
Electrosynthesis offers another green alternative, using electricity to drive chemical transformations. nih.govnih.gov This approach can provide a high degree of control over reaction conditions and can enable transformations that are difficult to achieve with conventional chemical reagents. The electrochemical synthesis of functionalized aminopyridines and related heterocycles has been demonstrated, suggesting that an electrochemical route to this compound or its precursors could be a viable and sustainable option. researchgate.net
Table 2: Green Chemistry Approaches for this compound
| Method | Potential Application | Advantages |
|---|---|---|
| Mechanochemistry | Solvent-free synthesis of the dihydropyrindine core or its derivatives. | Reduced solvent waste, potential for faster reaction times, and access to novel reactivity. rsc.orgresearchgate.net |
Development of Advanced Theoretical Models for Predictive Chemistry
Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. For this compound, the development of advanced theoretical models can provide deep insights into its properties and reactivity, thereby guiding experimental efforts.
Quantitative Structure-Activity Relationship (QSAR) studies on related dihydropyridine derivatives have been used to build models that correlate molecular descriptors with biological activity, such as calcium channel blocking. nih.govnih.govntnu.noresearchgate.netijnrd.org Similar QSAR models could be developed for derivatives of the target compound to predict their potential biological activities and prioritize synthetic targets.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of the molecule. acs.org Such calculations can help to predict the most likely sites for electrophilic or nucleophilic attack, understand reaction mechanisms, and rationalize observed regioselectivity in functionalization reactions. researchgate.net Furthermore, computational screening of potential catalysts and reaction conditions can accelerate the discovery of optimal synthetic routes. acs.orgacs.orgmdpi.com Machine learning and deep learning models are also emerging as powerful tools for predicting chemical reactivity and properties of heterocyclic compounds, and could be applied to this system. researchgate.netnih.gov
By integrating these advanced theoretical models, researchers can move towards a more predictive and rational design of novel derivatives of this compound with desired properties, ultimately saving time and resources in the laboratory.
Conclusion
Summary of Key Research Advancements Pertaining to 6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile
A thorough search of scientific literature and chemical databases did not yield specific research advancements directly concerning this compound. While there is research on related heterocyclic compounds, no dedicated studies on the synthesis, reactivity, or application of this exact molecule could be identified. The absence of such literature indicates that this compound may be a novel or largely unexplored chemical entity.
Broader Significance of the Compound in Contemporary Organic Synthesis and Heterocyclic Chemistry Research
Given the lack of specific research, the broader significance of this compound in contemporary organic synthesis and heterocyclic chemistry remains speculative. Based on its structure, it could theoretically serve as a valuable building block for the synthesis of more complex, biologically active molecules. The presence of a vicinal amino and cyano group on the dihydropyridine (B1217469) ring is a common feature in the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to possess diverse pharmacological properties.
The dihydropyridine core is a well-established pharmacophore, most notably in calcium channel blockers. The specific substitution pattern of this compound could impart novel biological activities, but without experimental data, this remains a hypothesis. Its role as a potential scaffold in medicinal chemistry or as an intermediate in the synthesis of functional materials is yet to be explored.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile, and how do reaction conditions influence yield?
- Methodology : Utilize condensation reactions with aromatic aldehydes and urea derivatives under acidic/basic conditions (e.g., HCl or KOH catalysis). For example, highlights multi-step reactions involving refluxing amines with methylthiopyrimidines to form carbonitriles. Optimize solvent systems (e.g., DMSO:water mixtures) and reaction times (overnight reflux) to achieve yields >70% .
- Critical Factors : Temperature control (80–100°C), stoichiometric ratios (1:1.2 for aldehyde:urea), and pH adjustment post-reaction to precipitate products .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodology :
- NMR : Analyze δH and δC signals for aromatic protons (7.0–8.5 ppm) and nitrile groups (~110–120 ppm in 13C). provides δH data for pyrimidinecarbonitriles in DMSO-d6 .
- IR : Confirm NH₂ (3300–3500 cm⁻¹) and CN (2212 cm⁻¹) stretches .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 302 for derivatives) and fragmentation patterns .
Q. What solvents are optimal for solubility and stability studies of this compound?
- Methodology : Test polar aprotic solvents (DMSO, DMF) for solubility. notes solubility in DMSO for similar carbonitriles. Assess stability via HPLC under varying pH (4–9) and temperatures (4–40°C) over 72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Methodology : Synthesize derivatives with substituents at positions 4 and 6 (e.g., aryl, thienyl, or halogens) and test bioactivity. compares analogs with amino/cyano groups, showing enhanced antimicrobial activity . Use in vitro assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) and correlate with electronic (Hammett constants) or steric parameters .
Q. What strategies mitigate side reactions during multi-step synthesis?
- Methodology :
- Intermediate Purification : Use column chromatography (silica gel, hexane:EtOAc) after each step to remove unreacted starting materials .
- Protecting Groups : Introduce Boc groups for amines (e.g., ) to prevent unwanted cyclization .
- Kinetic Control : Lower temperatures (0–5°C) during nitrile formation to avoid polymerization .
Q. How can discrepancies in reported melting points or spectral data be resolved?
- Methodology : Validate purity via HPLC (≥95% purity threshold) and replicate synthesis under standardized conditions. For example, reports mp variations (162–235°C) for pyrimidinecarbonitriles due to polymorphic forms. Use DSC to identify crystalline phases .
Q. What computational methods predict interactions of this compound with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
